molecular formula C11H22Cl2N2O B1382801 decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride CAS No. 1803562-81-3

decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride

Cat. No.: B1382801
CAS No.: 1803562-81-3
M. Wt: 269.21 g/mol
InChI Key: RHQGIVATYRQURX-UHFFFAOYSA-N
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Description

Decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride (CAS: 1803562-81-3) is a spirocyclic compound featuring a pyran ring fused to a decahydro-pyrrolo[1,2-a]pyrazine scaffold via a spiro junction. The dihydrochloride salt enhances its solubility, making it a versatile small-molecule building block for pharmaceutical and chemical research . Its three-dimensional spiro architecture is advantageous in drug discovery, as such structures often exhibit improved binding specificity and metabolic stability compared to planar analogs.

Properties

IUPAC Name

spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-oxane];dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.2ClH/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1;;/h10,12H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQGIVATYRQURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3(CCOCC3)NCCN2C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride typically involves multiple steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired spiro compound.

Chemical Reactions Analysis

Decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of decahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirocyclic Pyrrolo[1,2-a]pyrazine Derivatives

Several spirocyclic compounds sharing the pyrrolo[1,2-a]pyrazine core have been reported:

Compound Name Core Structure Key Substituents/Salts Biological/Functional Relevance Reference
(±)-(3R,3′R,3a′R,6a′S)-3′-Benzyl-6-chloro-7-methyl-5′-phenyl-2′,3′,3a′,6a′-tetrahydro-4′H-spiro[indoline-3,1′-pyrrolo[3,4-c]pyrrole]-2,4′,6′(5′H)-trione (13) Spiro[indoline-pyrrolopyrrole] Chloro, methyl, benzyl Antifungal synergy with fluconazole
2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride Spiro[piperidine-pyrrolo[1,2-a]pyrazine] Trifluoromethyl, methyl, hydrochloride Pharmaceutical intermediate
(±)-tert-Butyl (3R,3a′R,3b′S,9a′S)-6-chloro-7-methyl-1′,2,3′-trioxo-2′-phenyl-2′,3′,3a′,3b′,4′,6′,7′,9a′-octahydrospiro[indoline-3,9′-pyrrolo[3′,4′:3,4]pyrrolo[1,2-a]pyrazine]-5′(1′H)-carboxylate (14) Spiro[indoline-pyrrolopyrazine] Chloro, methyl, tert-butyl Antifungal activity

Key Observations :

  • Functional Groups : Substituents like trifluoromethyl () or chloro groups () modulate electronic properties and bioactivity. The dihydrochloride salt in the target compound enhances solubility, a feature shared with other hydrochloride salts (e.g., ).
Pyrrolo[1,2-a]pyrazine-Based Hybrids and Derivatives

Non-spiro pyrrolo[1,2-a]pyrazine derivatives exhibit diverse applications:

  • Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., 8c, 8g, 8i): Display aggregation-induced blue fluorescence, suitable for OLEDs and bioimaging .
  • 3,4-Dihydropyrrolo[1,2-a]pyrazines : Demonstrated anticancer activity in prostate and breast cancer cells via apoptosis induction .
  • Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine dihydrochlorides (Upadacitinib impurities): Serve as kinase inhibitors, highlighting the scaffold’s relevance in immunomodulatory drug development .

Key Differences :

  • Saturation : The target compound’s decahydro saturation may reduce aromatic interactions critical in fluorescence (cf. ) but improve metabolic stability.

Biological Activity

Decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride is an organic compound characterized by a unique spiro structure that combines a pyran ring with a pyrrolo[1,2-a]pyrazine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's spiro configuration allows it to bind effectively to various enzymes and receptors, which can lead to modulation of cellular processes and biochemical pathways. This interaction may result in either inhibition or activation of target functions, making it a valuable compound for further research in pharmacology and biochemistry.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. The compound has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent. For instance:

  • Inhibition Zones : The compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined using broth dilution methods, showing effectiveness at concentrations as low as 6.25 µg/ml against certain pathogens.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be beneficial. Below is a table summarizing key characteristics:

Compound NameStructureBiological ActivityMIC (µg/ml)
This compoundStructureAntimicrobial6.25
Hexahydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]piperazine] dihydrochlorideStructureModerate Antimicrobial12.5
Spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-tetrahydropyran]StructureLow Antimicrobial25

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against resistant strains of bacteria demonstrated its ability to inhibit growth effectively.
    • Findings : The compound was particularly effective against Escherichia coli and Staphylococcus aureus, with observed inhibition zones exceeding 10 mm.
  • Cellular Interaction Studies : Research investigating the interaction of this compound with specific cellular receptors revealed that it could modulate signaling pathways involved in inflammation and immune response.
    • Results : The compound showed promise in reducing pro-inflammatory cytokines in vitro.

Q & A

Q. What are the common synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core in decahydro-spiro derivatives?

Methodological Answer: The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via cyclization or palladium-catalyzed cross-coupling. Key approaches include:

  • Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate (yields: 60–80%) .
  • Palladium-catalyzed direct C6 arylation with aryl bromides, enabling regioselective functionalization (yields: 70–95%) .
  • Acid-catalyzed cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines to form hybrid structures (e.g., benzoimidazole-pyrrolo[1,2-a]pyrazines) .
Method Catalyst/Reagent Yield Range Key Reference
N-alkylation/cyclizationNH₄OAc60–80%
Pd-catalyzed C6 arylationPd(OAc)₂, X-Phos70–95%
Acid-catalyzed cyclodehydrationTFA/DMSO or DBSA/toluene65–90%

Q. How can researchers characterize the stereochemical configuration of spirocyclic pyrrolo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, spiro[indoline-3,9'-pyrrolo[3′,4′:3,4]pyrrolo[1,2-a]pyrazine] derivatives were confirmed via crystallographic analysis (CCDC: 1919367) .
  • NMR spectroscopy (e.g., NOESY, 1^1H-1^1H coupling constants) can infer relative configuration, particularly for diastereomers .
  • Chiral HPLC or polarimetry is used to determine enantiomeric excess (ee) in asymmetric hydrogenation products (e.g., up to 95% ee with Ir catalysts) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of the tetrahydropyrrolo[1,2-a]pyrazine core?

Methodological Answer:

  • Ir-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts (e.g., using [Ir(COD)Cl]₂ with chiral phosphine ligands) achieves up to 95% ee . Key optimizations include:
    • Substrate activation via benzyl bromide to reduce coordination interference.
    • Temperature control (e.g., 50°C) and hydrogen pressure (50–100 bar) to minimize over-reduction .
  • Chiral auxiliary approaches (e.g., tert-butyl carbamates) enable stereochemical control during spirocyclic system formation .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Comparative assay standardization : Use identical cell lines (e.g., prostate/breast cancer cells) and protocols (e.g., MTT assays) to minimize variability .
  • Structural validation : Confirm compound integrity via LC-MS and NMR before biological testing, as impurities (e.g., Upadacitinib-related dihydrochloride salts) may skew results .
  • Meta-analysis : Correlate substituent effects (e.g., electron-withdrawing groups on C6) with activity trends (e.g., kinase inhibition vs. antimicrobial effects) .

Q. What methodologies enable regioselective functionalization of the pyrrolo[1,2-a]pyrazine scaffold?

Methodological Answer:

  • Gold(I)-catalyzed annulation : Regioselective synthesis of pyrrolo[1,2-a]pyrazine-3,6-diones from Ugi adducts (yields: 75–90%) .
  • Electrophilic aromatic substitution : Direct C3 acetylation using AcCl/AlCl₃ (yields: 60–85%) .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) groups on spiro-oxetane systems direct functionalization to specific positions .

Q. How can photophysical properties of pyrrolo[1,2-a]pyrazine hybrids be leveraged for bioimaging?

Methodological Answer:

  • Aggregation-induced emission (AIE) : Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit deep blue fluorescence (λem = 450 nm) in aggregated states, with quantum yields up to 56% .
  • Cell permeability screening : Use confocal microscopy to assess intracellular fluorescence (e.g., 5BP derivatives with negligible phototoxicity) .
  • Substituent tuning : Electron-donating groups (e.g., -OMe) enhance emission intensity, while fused aromatic rings (e.g., naphthalene) improve stability .

Q. What experimental designs address stereochemical complexity in spirocyclic systems?

Methodological Answer:

  • Dynamic kinetic resolution (DKR) : Employ chiral catalysts (e.g., Ru or Ir complexes) during hydrogenation to control spiro-center configuration .
  • Diastereoselective cyclization : Use bulky bases (e.g., DBU) to favor specific transition states in pyrrolo[1,2-a]pyrazine formation .
  • Computational modeling : DFT calculations predict favorable conformations of decahydro-spiro intermediates, guiding synthetic routes .

Q. How are impurities profiled and controlled during scale-up of dihydrochloride salts?

Methodological Answer:

  • HPLC-MS profiling : Monitor Upadacitinib-related impurities (e.g., C14H17N5·2HCl) using C18 columns and 0.1% TFA mobile phases .
  • Recrystallization optimization : Adjust solvent polarity (e.g., EtOH/H₂O mixtures) to isolate high-purity dihydrochloride salts (>99%) .
  • Stability studies : Assess hygroscopicity and thermal degradation (TGA/DSC) to define storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride
Reactant of Route 2
decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride

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